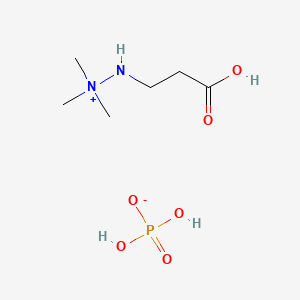
Meldonium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meldonium phosphate, also known as 3-(2,2,2-trimethylhydrazinium) propionate phosphate, is a pharmacological agent initially developed in the 1970s by the Latvian Institute of Organic Synthesis. It is primarily known for its cardioprotective and anti-ischemic properties. This compound has gained attention for its potential neuroprotective effects and its controversial use as a performance-enhancing substance in sports .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Meldonium phosphate can be synthesized through the reaction of meldonium with phosphoric acid. The general procedure involves dissolving meldonium in water or another suitable solvent, followed by the addition of an equimolar quantity of phosphoric acid. The mixture is stirred at a temperature range of 20 to 50°C until the corresponding salt is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process may also include purification steps such as crystallization and filtration to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Meldonium phosphate undergoes various chemical reactions, including:
Oxidation: Meldonium can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Meldonium phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular metabolism and mitochondrial function.
Medicine: Investigated for its cardioprotective, neuroprotective, and anti-ischemic properties. .
Industry: Utilized in the development of pharmaceuticals and as a performance-enhancing agent in sports.
Mécanisme D'action
Meldonium phosphate exerts its effects by inhibiting the biosynthesis of carnitine, a compound involved in fatty acid oxidation. By inhibiting gamma-butyrobetaine hydroxylase, meldonium reduces the transport of long-chain fatty acids into mitochondria, thereby shifting energy metabolism from fatty acid oxidation to glucose oxidation. This shift helps to protect cells from ischemic damage and improve energy production under hypoxic conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carnitine: A naturally occurring compound involved in fatty acid metabolism.
Gamma-butyrobetaine: A precursor to carnitine.
Edaravone: A neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis.
Uniqueness of Meldonium Phosphate
This compound is unique in its dual role as a cardioprotective and neuroprotective agent. Unlike carnitine, which promotes fatty acid oxidation, meldonium inhibits this process, making it beneficial in conditions where reducing fatty acid oxidation is advantageous. Additionally, meldonium’s ability to enhance glucose metabolism and protect mitochondrial function sets it apart from other similar compounds .
Propriétés
Numéro CAS |
839675-63-7 |
|---|---|
Formule moléculaire |
C6H17N2O6P |
Poids moléculaire |
244.18 g/mol |
Nom IUPAC |
(2-carboxyethylamino)-trimethylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C6H14N2O2.H3O4P/c1-8(2,3)7-5-4-6(9)10;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4) |
Clé InChI |
JMGQRZWIKKHUNB-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)NCCC(=O)O.OP(=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


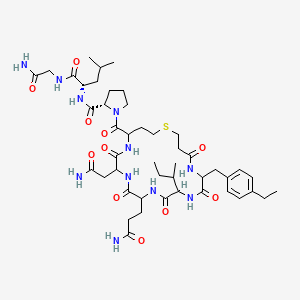
![5,6,8-Trihydroxy-2,3-dimethyl-9-(5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl)benzo[g]chromen-4-one](/img/structure/B12299615.png)
![[11-(3,4,5-Trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol](/img/structure/B12299616.png)
![6-[3-[7-Carbamoyl-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12299619.png)
![2-(4-amino-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12299620.png)
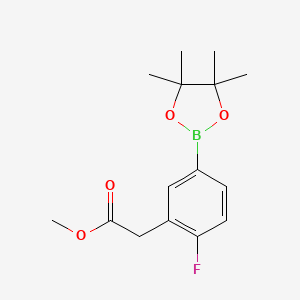
![10-(2-Hydroxypropan-2-yl)-7-methyl-11-methylidene-4-oxatricyclo[5.3.1.02,6]undecan-3-one](/img/structure/B12299651.png)
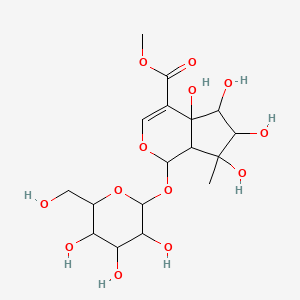
![2-[(E)-2-cyclopropylprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12299663.png)
![2-[[(E)-2-[[1-[1-[3-amino-2-[[2-amino-5-(diaminomethylideneamino)-3-methylpentanoyl]amino]butanoyl]piperidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]but-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12299672.png)
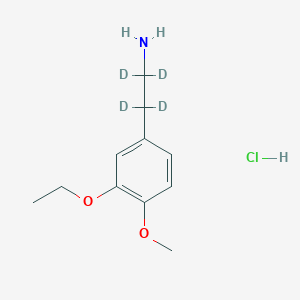
![(2R,3R,4R,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12299686.png)
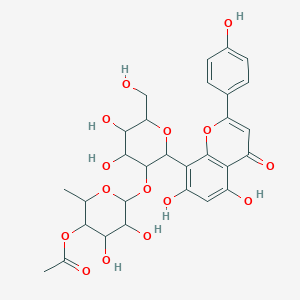
![N,N-Bis[2-(diphenylphosphino)ethyl]-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12299712.png)
